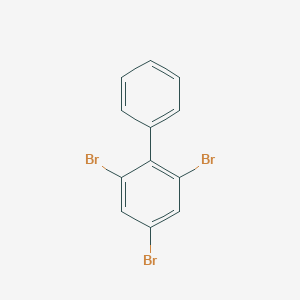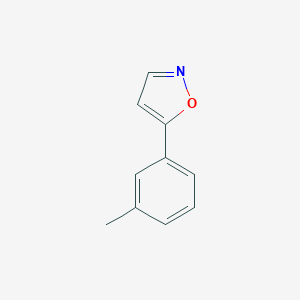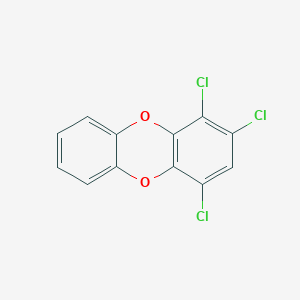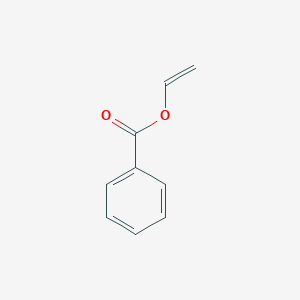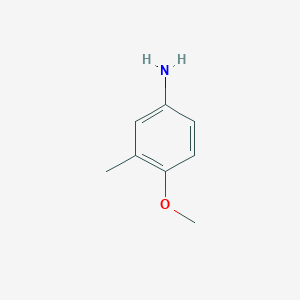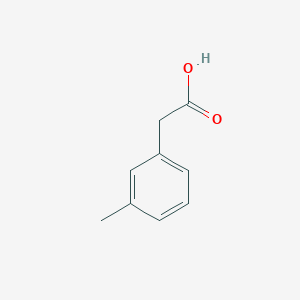
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been extensively studied in scientific research. DMBA is commonly used as a carcinogen in laboratory experiments to induce tumors in animals, particularly in mammary glands. The compound has also been shown to have potential as an anti-cancer agent in certain contexts.
Wirkmechanismus
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is metabolized by cytochrome P450 enzymes in the liver, generating reactive intermediates that can bind to DNA and cause mutations. The compound has been shown to induce DNA damage and activate oncogenes, leading to the development of tumors. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development.
Biochemische Und Physiologische Effekte
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to inhibit cell proliferation and angiogenesis, which can help prevent the growth and spread of tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to induce DNA damage and activate DNA repair mechanisms, which can help prevent cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high potency for inducing tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been extensively studied, and there is a large body of literature on its effects on cancer development. However, there are also several limitations to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments. The compound can be toxic to animals, and its effects can vary depending on the species, strain, and dose used. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one-induced tumors may not accurately reflect the development and progression of human cancers.
Zukünftige Richtungen
There are several future directions for research on 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one. One area of research is to investigate the mechanisms by which 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one induces DNA damage and activates oncogenes, which could lead to the development of new cancer therapies. Another area of research is to study the effects of 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one on other organs, such as the lung and liver, and to investigate the potential for 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one to induce cancer in humans. Finally, there is a need for more research on the limitations and potential alternatives to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments.
Synthesemethoden
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one can be synthesized through several methods, including the oxidation of 3-methylcholanthrene or the reduction of 9,10-epoxy-9,10-dihydro-3-methylcholanthrene. The most commonly used method involves the oxidation of 3-methylcholanthrene with potassium permanganate in acetic acid.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is extensively used in scientific research as a carcinogen to induce tumors in animals for the study of cancer development and progression. The compound has been shown to induce mammary gland tumors in rats, mice, and other animals, making it a valuable tool for studying breast cancer. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been used to study the effects of carcinogens on other organs, such as the lung and liver.
Eigenschaften
CAS-Nummer |
127861-40-9 |
|---|---|
Produktname |
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one |
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
9,10-dihydroxy-3-methyl-9,10-dihydro-1H-benzo[j]aceanthrylen-2-one |
InChI |
InChI=1S/C21H16O3/c1-10-2-3-11-8-15-12-6-7-17(22)21(24)14(12)5-4-13(15)16-9-18(23)19(10)20(11)16/h2-8,17,21-22,24H,9H2,1H3 |
InChI-Schlüssel |
UALOIRUKSTWXFU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
Kanonische SMILES |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
Synonyme |
9,10-dihydroxy-3MC-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, (9S-trans) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



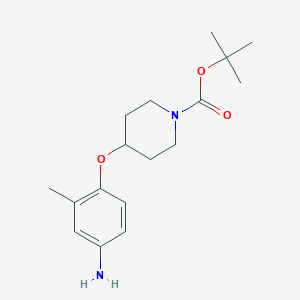
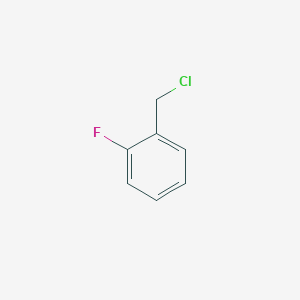
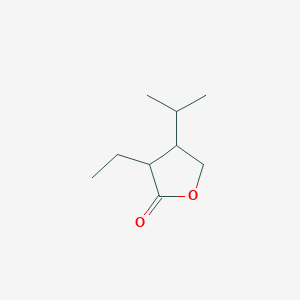

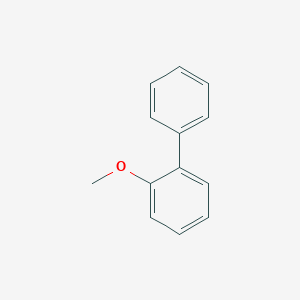
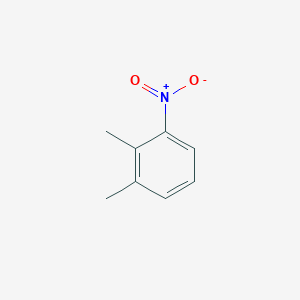

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
